(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane
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Overview
Description
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is a versatile organosilicon compound with the molecular formula C7H17ClOSi. It is commonly used in organic synthesis and material science due to its unique chemical properties. This compound features a silicon atom bonded to two methyl groups, a methoxy group, and a 3-chloro-2-methylpropyl group, making it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is an organosilicon compound . The primary targets of this compound are organic materials, particularly polymers . It interacts with these materials to modify their properties and improve their performance .
Mode of Action
This compound acts as a grafting agent . It forms covalent bonds with the polymer chains, thereby modifying the polymer’s surface properties . This interaction results in improved adhesion and durability of the polymer .
Biochemical Pathways
It is known that the compound can alter the physical and chemical properties of polymers . This can have downstream effects on the performance of the polymer in various applications.
Pharmacokinetics
It is known that the compound has a boiling point of 182°c and a density of 095 g/cm3 . These properties can influence its behavior in the environment and its interactions with other substances.
Result of Action
The primary result of the action of this compound is the modification of polymers . By acting as a grafting agent, it can improve the adhesion, durability, and chemical resistance of polymers . This can enhance the performance of the polymer in various applications, such as in coatings .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound reacts slowly with moisture/water . Therefore, the presence of water can affect its reactivity and the effectiveness of its action. Additionally, the compound should be kept away from sources of ignition, as it has a flash point of 52°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane typically involves the reaction of 3-chloro-2-methylpropyl chloride with methoxydimethylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation under reduced pressure to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the methoxy group can be hydrolyzed to form silanols.
Oxidation: The compound can be oxidized to form silanols or siloxanes under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as (3-amino-2-methylpropyl)(methoxy)dimethylsilane or (3-mercapto-2-methylpropyl)(methoxy)dimethylsilane can be formed.
Hydrolysis Products: Silanols and siloxanes.
Oxidation Products: Silanols and siloxanes.
Scientific Research Applications
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a building block in the synthesis of more complex organosilicon compounds.
Biology: It is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: The compound is explored for drug delivery systems and as a precursor for bioactive silanes.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-methylpropyl)dimethylchlorosilane
- (3-Chloro-2-methylpropyl)dimethylethoxysilane
- (3-Chloro-2-methylpropyl)trimethoxysilane
Uniqueness
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is unique due to the presence of both a methoxy group and a 3-chloro-2-methylpropyl group. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various organosilicon compounds.
Properties
IUPAC Name |
(3-chloro-2-methylpropyl)-methoxy-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClOSi/c1-7(5-8)6-10(3,4)9-2/h7H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFZYFOFQNBVIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](C)(C)OC)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697736 |
Source
|
Record name | (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18244-08-1 |
Source
|
Record name | (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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